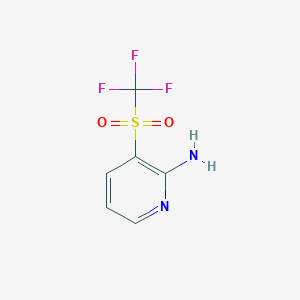
3-((Trifluoromethyl)sulfonyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Trifluoromethyl)sulfonyl)pyridin-2-amine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of the trifluoromethylsulfonyl group imparts significant electron-withdrawing characteristics, making this compound valuable in various chemical and pharmaceutical applications. Fluorinated compounds like this one are often used in medicinal chemistry due to their enhanced metabolic stability and bioavailability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trifluoromethyl)sulfonyl)pyridin-2-amine typically involves the introduction of the trifluoromethylsulfonyl group onto a pyridine ring. One common method is the reaction of 2-aminopyridine with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
3-((Trifluoromethyl)sulfonyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The electron-withdrawing trifluoromethylsulfonyl group makes the pyridine ring more susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethylsulfonyl group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is valuable in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions to achieve coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with potential pharmaceutical applications.
科学研究应用
3-((Trifluoromethyl)sulfonyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals due to its stability and bioavailability.
Agricultural Chemistry: The compound is utilized in the development of agrochemicals, including pesticides and herbicides.
Material Science: Its unique properties make it suitable for use in the synthesis of advanced materials, such as fluorinated polymers and coatings.
Radiopharmaceuticals: Fluorinated pyridines are explored for use in radiopharmaceuticals for imaging and therapeutic purposes.
作用机制
The mechanism of action of 3-((Trifluoromethyl)sulfonyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its electron-withdrawing trifluoromethylsulfonyl group. This interaction can modulate the activity of the target, leading to therapeutic effects. The exact pathways involved vary based on the specific drug or application being developed.
相似化合物的比较
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
Compared to other fluorinated pyridines, 3-((Trifluoromethyl)sulfonyl)pyridin-2-amine is unique due to the presence of the trifluoromethylsulfonyl group. This group significantly enhances the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions. Additionally, the trifluoromethylsulfonyl group can improve the metabolic stability and bioavailability of pharmaceuticals, making this compound particularly valuable in drug development.
属性
分子式 |
C6H5F3N2O2S |
|---|---|
分子量 |
226.18 g/mol |
IUPAC 名称 |
3-(trifluoromethylsulfonyl)pyridin-2-amine |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)14(12,13)4-2-1-3-11-5(4)10/h1-3H,(H2,10,11) |
InChI 键 |
LHYBTSPZOYMYNL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)N)S(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


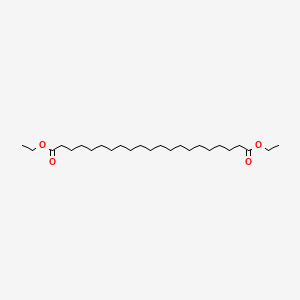
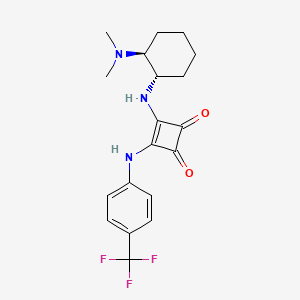
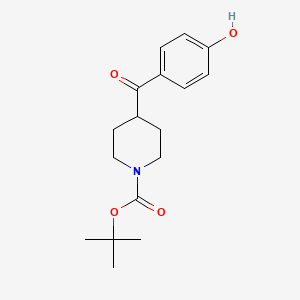
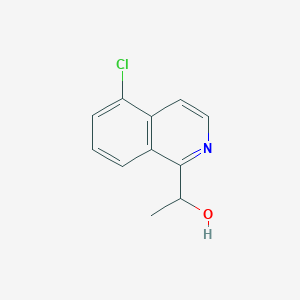
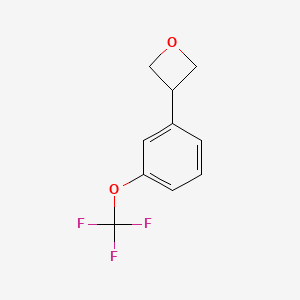
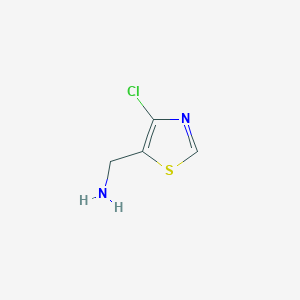
![ethyl 5-[2-[4-[3,5-bis[4-[2-(3-ethoxycarbonyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoate](/img/structure/B12952432.png)
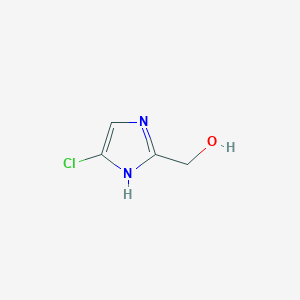

![tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12952455.png)
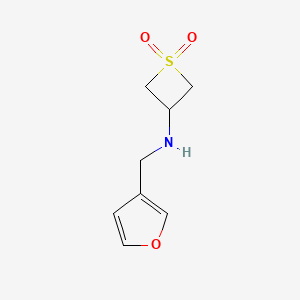
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester](/img/structure/B12952463.png)
![5-Methoxy-3-phenylbenzo[d]isoxazole](/img/structure/B12952464.png)

